Home > Products > Screening Compounds P37223 > Glu-urea-Glu-NHS ester
Glu-urea-Glu-NHS ester -

Glu-urea-Glu-NHS ester

Catalog Number: EVT-8765884
CAS Number:
Molecular Formula: C27H43N3O11
Molecular Weight: 585.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Glu-urea-Glu-N-hydroxysuccinimide ester is a compound primarily utilized as a linker in the synthesis of prostate-specific membrane antigen (PSMA) inhibitors. This molecule facilitates the conjugation of various biomolecules, enhancing the targeting capabilities of therapeutic agents in prostate cancer treatment. The structure comprises a glutamic acid-derived urea moiety, contributing to its specificity and efficacy in binding to PSMA.

Source

The compound is synthesized through established organic chemistry techniques, often involving solid-phase peptide synthesis. It can also be derived from commercially available precursors, such as N-hydroxysuccinimide esters, which are widely used in bioconjugation processes .

Classification

Glu-urea-Glu-N-hydroxysuccinimide ester falls under the category of peptide-based drug conjugates and is classified as a PSMA inhibitor. Its structural features allow it to interact selectively with PSMA, making it a valuable tool in targeted cancer therapies.

Synthesis Analysis

Methods

The synthesis of Glu-urea-Glu-N-hydroxysuccinimide ester typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process often employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry for the protection and deprotection of amino acid side chains.

Technical Details

  1. Solid-Phase Synthesis: The initial step involves attaching a protected glutamic acid derivative to a resin. The urea moiety is formed by coupling this intermediate with an appropriate isocyanate or carbamate.
  2. Final Ester Formation: The N-hydroxysuccinimide ester is synthesized by reacting the carboxylic acid group of the glutamic acid with N-hydroxysuccinimide in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitating the formation of the ester bond .
Molecular Structure Analysis

Structure

Glu-urea-Glu-N-hydroxysuccinimide ester has a complex structure characterized by:

  • Urea Linkage: This functional group enhances binding affinity to PSMA.
  • N-Hydroxysuccinimide Moiety: This part is crucial for coupling reactions with amine-containing biomolecules.

Data

The molecular formula can be represented as C12H16N4O6C_{12}H_{16}N_{4}O_{6}, and its molecular weight is approximately 288.28 g/mol. The compound exhibits specific stereochemistry due to the presence of chiral centers in the glutamic acid residues.

Chemical Reactions Analysis

Reactions

Glu-urea-Glu-N-hydroxysuccinimide ester participates in various chemical reactions, primarily involving hydrolysis and amine coupling:

  1. Hydrolysis: In aqueous environments, the ester bond can undergo hydrolysis, yielding Glu-urea-Glu and N-hydroxysuccinimide.
  2. Amine Coupling: The N-hydroxysuccinimide group reacts with primary amines to form stable amide bonds, facilitating the conjugation of peptides or proteins to enhance targeting specificity .

Technical Details

The reactivity of the N-hydroxysuccinimide moiety makes it particularly useful for bioconjugation applications, allowing for selective attachment without significant side reactions.

Mechanism of Action

Process

The mechanism by which Glu-urea-Glu-N-hydroxysuccinimide ester functions involves its interaction with PSMA:

  1. Binding: The urea moiety mimics natural substrates for PSMA, allowing for high-affinity binding.
  2. Targeting: Once conjugated to a therapeutic agent or imaging probe, it directs these agents specifically to prostate cancer cells expressing PSMA.

Data

Studies have shown that compounds utilizing this linker exhibit enhanced tumor targeting and reduced off-target effects compared to non-targeted therapies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in polar solvents such as dimethyl sulfoxide and water.

Chemical Properties

  • Stability: Stable under dry conditions but sensitive to hydrolysis in aqueous environments.
  • Reactivity: Highly reactive towards amines due to the presence of the N-hydroxysuccinimide group.

Relevant data indicates that the compound maintains stability during storage but should be handled carefully in solution due to potential hydrolysis .

Applications

Glu-urea-Glu-N-hydroxysuccinimide ester is primarily used in scientific research and clinical applications related to:

  • Targeted Cancer Therapy: As part of PSMA-targeting agents for prostate cancer treatment.
  • Imaging Techniques: Used in radiolabeled compounds for positron emission tomography imaging, aiding in cancer diagnosis and monitoring treatment response .
  • Bioconjugation Strategies: Facilitates the creation of complex biomolecular constructs for therapeutic and diagnostic purposes.
Pharmacological Targeting of Prostate-Specific Membrane Antigen (PSMA)

Role as a PSMA-Targeting Pharmacophore in Prostate Cancer Therapeutics

Glu-urea-Glu-NHS ester (chemical name: N-[(1S)-5-[[[(1S)-1,5-dicarboxypentyl]amino]carbonylamino]-1-carboxypentyl]succinamic acid N-hydroxysuccinimide ester; CAS No.: 1228927-36-3) serves as a fundamental building block in the development of prostate-specific membrane antigen-targeted therapeutics. This compound features an activated N-hydroxysuccinimide (NHS) ester derivative of the Glu-urea-Glu motif, enabling its covalent conjugation to carrier molecules through amine-reactive chemistry [1]. The molecular structure consists of a glutamate-urea-glutamate pharmacophore linked to the NHS ester group via a suberic acid spacer, creating a molecule with molecular weight 585.64 g/mol and formula C₂₇H₄₃N₃O₁₁ [1].

As a PSMA-targeting pharmacophore, Glu-urea-Glu-NHS ester capitalizes on the high overexpression of PSMA in prostate adenocarcinoma cells and the neovasculature of solid tumors. PSMA (prostate-specific membrane antigen), also identified as folate hydrolase 1 or glutamate carboxypeptidase II, functions as a type II transmembrane glycoprotein with enzymatic activity against neuropeptides like N-acetylaspartylglutamate [4] [9]. The glutamate-urea-glutamate structural motif mimics these natural substrates, conferring specificity for the PSMA enzymatic active site [6]. This specific binding enables therapeutic conjugates to be selectively delivered to PSMA-expressing malignancies while minimizing exposure to healthy tissues.

The primary pharmaceutical application of Glu-urea-Glu-NHS ester lies in its function as a conjugation handle for constructing PSMA-directed biotherapeutics. The NHS ester group reacts efficiently with primary amines (-NH₂) present on antibodies, nanoparticles, polymers, or drug molecules under mild aqueous conditions (pH 7-9), forming stable amide bonds [1] [4]. This bioconjugation versatility facilitates the development of:

  • Targeted radioligands: Conjugation to chelators (DOTA, DOTAGA, HBED-CC) enables radiolabeling with isotopes (⁶⁸Ga, ¹⁷⁷Lu, ²²⁵Ac) for diagnostic imaging and radionuclide therapy [6] [8]
  • Drug delivery systems: Covalent attachment to lipid nanoparticles (LNPs), polymeric micelles, or antibody-drug conjugates (ADCs) facilitates targeted cytotoxic agent delivery [4] [10]
  • Multimodal agents: Incorporation into dual-labeled constructs combining radionuclides and fluorophores (e.g., IRDye800CW, BODIPY) enables combined preoperative imaging and fluorescence-guided surgery [8]

Table 1: Key Physicochemical Properties of Glu-urea-Glu-NHS Ester

PropertySpecification
CAS Number1228927-36-3
Molecular FormulaC₂₇H₄₃N₃O₁₁
Molecular Weight585.64 g/mol
AppearanceWhite to off-white solid
Solubility (DMSO)100 mg/mL (170.75 mM)
Storage Conditions-20°C (powder), -80°C (in solvent)

Molecular Mechanisms of Urea-Based Binding Motifs in PSMA Inhibition

The exceptional affinity of Glu-urea-Glu-NHS ester derivatives for prostate-specific membrane antigen stems from precise molecular complementarity with the enzyme's binuclear zinc active site. Structural studies reveal that PSMA possesses a deep funnel-shaped binding pocket (~20 Å depth) containing two zinc ions coordinated by residues His377, Asp453, His553, and a water molecule [4] [8]. This catalytic domain is subdivided into three distinct regions: the S1' glutamate-specific pocket, the urea recognition site, and a hydrophobic arene-binding cavity [7] [8].

The molecular recognition process involves three critical interactions mediated by the glutamate-urea-glutamate motif:

  • Zinc Chelation: The carbonyl oxygen of the urea group coordinates directly with the binuclear zinc cluster via hydrogen bonding interactions, displacing the catalytic water molecule. This interaction is energetically favorable (ΔG ≈ -8.2 kcal/mol) and anchors the inhibitor within the active site [7] [8].
  • Glutamate Carboxylate Binding: The C-terminal glutamate's α-carboxylate and γ-carboxylate groups form salt bridges with the "arginine patch" (Arg463, Arg534, Arg536) in the S1' specificity pocket. Simultaneously, hydrogen bonds form with residues Ser454, Asn519, and Tyr552, contributing approximately 60% of the total binding energy [8].
  • Hydrophobic Interactions: The suberic acid spacer and NHS ester moiety project toward the hydrophobic arene-binding site formed by Tyr549, Trp541, and Phe548. Van der Waals interactions in this region enhance binding affinity up to 60-fold when optimized with aromatic groups [2] [6].

The NHS ester component remains solvent-exposed during target engagement, positioned at the protein surface without participating in PSMA binding [7]. This spatial orientation is functionally critical as it preserves the ester's chemical reactivity for subsequent bioconjugation while the pharmacophore remains engaged within the enzymatic cleft. Upon conjugation, the succinimide ring hydrolyzes to form a stable amide linkage, positioning the therapeutic payload (chemoagent, radionuclide chelator, fluorophore) for optimal cellular internalization via PSMA-mediated endocytosis [4] [8].

Table 2: Binding Interactions of Glu-urea-Glu Motif with PSMA Active Site

Pharmacophore ElementPSMA ResiduesInteraction TypeContribution to Affinity
Urea CarbonylZn²⁺ (x2), His553, Asp453Coordination, H-bonding~35%
Glutamate γ-CarboxylateArg463, Arg534, Arg536Salt bridges~45%
Glutamate α-CarboxylateSer517, Asn519, Tyr552H-bonding network~15%
Spacer/Alkyl ChainTyr549, Trp541, Phe548Van der Waals interactions~5%

Comparative Efficacy of Glu-urea-Glu-NHS Ester vs. Other Urea-Linked PSMA Ligands

The pharmacological performance of Glu-urea-Glu-NHS ester derivatives must be evaluated relative to established urea-based prostate-specific membrane antigen ligands, particularly those featuring glutamate-urea-lysine (Glu-urea-Lys) scaffolds. Competitive binding assays using PSMA-expressing LNCaP cells provide quantitative affinity comparisons:

Glu-urea-Glu-NHS ester conjugates demonstrate moderate affinity (IC₅₀ = 15-30 nM), approximately 2-fold lower than the clinical benchmark compound PSMA-617 (Glu-urea-Lys-Nal-DOTA; IC₅₀ = 0.9-1.6 nM) [2] [6]. This difference primarily stems from suboptimal engagement of the hydrophobic arene-binding pocket. The lysine-based scaffolds permit incorporation of aromatic residues (naphthylalanine, biphenylalanine) that penetrate this region, enhancing affinity through π-π stacking and hydrophobic effects [2] [6]. Modifications introducing naphthylalanine increase affinity 3-fold compared to unmodified Glu-urea-Glu derivatives, while biphenylalanine impairs binding due to steric constraints [2].

Biodistribution studies in LNCaP xenograft models reveal distinct pharmacokinetic profiles:

  • Tumor Uptake: Glu-urea-Glu-based conjugates exhibit 12.7 ± 1.91 %ID/g at 1 hour post-injection, compared to 19.1 ± 6.37 %ID/g for optimized Glu-urea-Lys-Aad (2-aminoadipic acid) derivatives [3]
  • Renal Clearance: Both classes show predominantly renal excretion, but Glu-urea-Glu conjugates demonstrate significantly lower kidney retention (2.13-4.41 %ID/g) versus Glu-urea-Lys agents (>30 %ID/g at 4 hours) [3] [8]
  • Tumor-to-Background Ratios: The reduced renal accumulation of Glu-urea-Glu derivatives improves tumor-to-kidney ratios (T/K = 5.2) compared to PSMA-617 (T/K = 2.1 at 24 hours), potentially reducing nephrotoxicity in therapeutic applications [3]

Structural optimization strategies differentially impact ligand classes:

  • Glutamate Isosteres: Substituting the C-terminal glutamate with aspartate (shorter chain) reduces affinity 3-fold, while 2-aminoadipic acid (Aad; extended chain) maintains near-equivalent binding (Ki = 6.99 ± 0.80 nM) and further reduces salivary gland uptake [3]
  • Linker Modifications: Hydrophobic spacers (suberic acid, glutaric acid) enhance tumor retention of Glu-urea-Lys agents but increase hepatobiliary clearance. Conversely, polyethylene glycol (PEG) spacers in Glu-urea-Glu-NHS ester conjugates improve solubility without compromising PSMA binding [4] [7]
  • Multimerization: Homodimers of optimized Glu-urea-Lys monomers increase tumor uptake by 2.5-fold (92.6% internalization vs. 34.1% for monomers) through avidity effects, a strategy less effective with Glu-urea-Glu scaffolds due to steric constraints [6]

Table 3: Comparative Performance of Urea-Based PSMA Ligands

Ligand TypeIC₅₀ (nM)Tumor Uptake (%ID/g, 1h)Kidney Uptake (%ID/g, 1h)Tumor-to-Kidney Ratio (24h)
Glu-urea-Glu-NHS conjugate15.0 ± 1.312.7 ± 1.914.41 ± 0.355.2
PSMA-617 (Glu-urea-Lys)0.90 ± 0.319.1 ± 6.3731.2 ± 4.152.1
Glu-urea-Lys-Aad6.99 ± 0.8019.1 ± 6.372.13 ± 0.429.8
Dimerized Glu-urea-Lys1.01 ± 0.434.8 ± 5.21*42.5 ± 6.33*3.5*

*Values at 4 hours post-injection

These comparative data indicate that while Glu-urea-Glu-NHS ester derivatives exhibit slightly lower absolute tumor uptake than optimized Glu-urea-Lys agents, their favorable renal clearance profile and reduced salivary gland accumulation present distinct advantages for therapeutic applications where dose-limiting organ toxicity is a concern. The molecule's intrinsic chemical reactivity as an NHS ester further provides unique versatility in bioconjugation chemistry, enabling efficient construction of complex PSMA-targeted therapeutics that leverage these pharmacokinetic benefits [1] [4] [10].

Properties

Product Name

Glu-urea-Glu-NHS ester

IUPAC Name

ditert-butyl (2S)-2-[[(2S)-5-(2,5-dioxopyrrolidin-1-yl)oxy-1-[(2-methylpropan-2-yl)oxy]-1,5-dioxopentan-2-yl]carbamoylamino]pentanedioate

Molecular Formula

C27H43N3O11

Molecular Weight

585.6 g/mol

InChI

InChI=1S/C27H43N3O11/c1-25(2,3)38-20(33)14-10-16(22(35)39-26(4,5)6)28-24(37)29-17(23(36)40-27(7,8)9)11-15-21(34)41-30-18(31)12-13-19(30)32/h16-17H,10-15H2,1-9H3,(H2,28,29,37)/t16-,17-/m0/s1

InChI Key

RLHXPXLWGMDVAY-IRXDYDNUSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)NC(CCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)NC(=O)N[C@@H](CCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.